molecular formula C14H14N4O4 B11105006 2-[(4-Methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide

Cat. No.: B11105006
M. Wt: 302.29 g/mol
InChI Key: MUHBZXWIFFRFDF-LZYBPNLTSA-N
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Description

2-[(4-Methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a nitrofuran moiety and a hydrazide linkage. It has garnered interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide typically involves the condensation of 4-methylphenylamine with 5-nitrofuran-2-carbaldehyde in the presence of acetic hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide involves its interaction with various molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to cell death. Additionally, the hydrazide linkage can interact with specific enzymes, inhibiting their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide
  • 2-[(4-Bromophenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide

Uniqueness

2-[(4-Methylphenyl)amino]-N’-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence the compound’s reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H14N4O4/c1-10-2-4-11(5-3-10)15-9-13(19)17-16-8-12-6-7-14(22-12)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8+

InChI Key

MUHBZXWIFFRFDF-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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